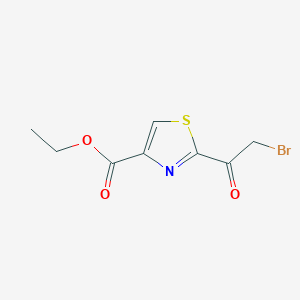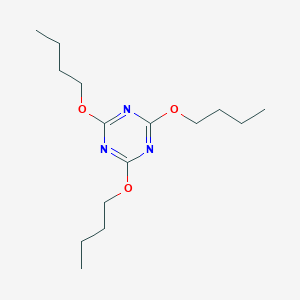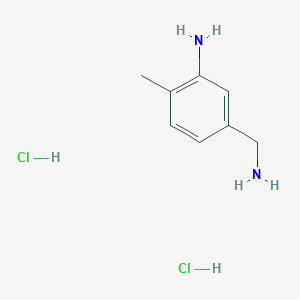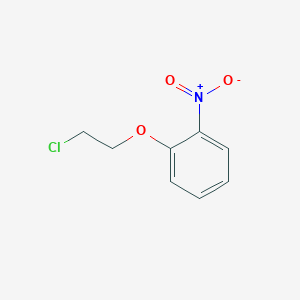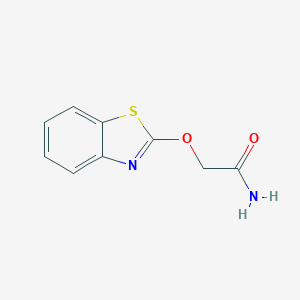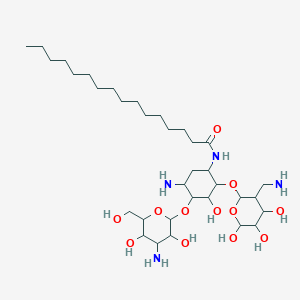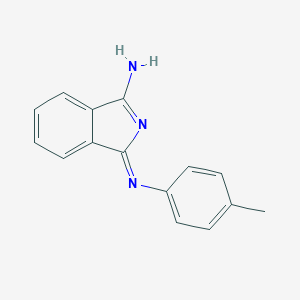
Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-, commonly known as DPEB, is a chemical compound with the molecular formula C11H10N4O3. It is a diazonium salt that has been widely used in scientific research for its unique properties and applications.
作用機序
The mechanism of action of DPEB is not well understood. However, it is believed that the compound acts as a radical initiator, which can initiate free radical reactions in the presence of a reducing agent. This property has been exploited in the synthesis of organic semiconductors.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of DPEB. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
実験室実験の利点と制限
DPEB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has unique properties that make it useful for a variety of applications. However, there are also limitations to its use. For example, it is not very soluble in water, which can make it difficult to work with in aqueous systems.
将来の方向性
There are several potential future directions for research on DPEB. One area of interest is in the development of new organic semiconductors based on DPEB. Another area of interest is in the development of new radical initiators for use in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of DPEB and its potential applications in other fields.
Conclusion:
In conclusion, DPEB is a unique and versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPEB has the potential to lead to new discoveries and advancements in a variety of fields.
合成法
The synthesis of DPEB involves the reaction of 4-(2-aminoethyl)benzenediazonium chloride with 2,5-dihydro-2,5-dioxo-1H-pyrrole in the presence of sodium carbonate. The reaction takes place at room temperature and yields a yellow-orange solid product. The purity of the product can be improved by recrystallization from ethanol.
科学的研究の応用
DPEB has been used in a variety of scientific research applications due to its unique properties. One of its most notable applications is in the field of organic electronics. DPEB has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of flexible electronic devices.
特性
CAS番号 |
107803-13-4 |
|---|---|
製品名 |
Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)- |
分子式 |
C12H10N3O2+ |
分子量 |
228.23 g/mol |
IUPAC名 |
4-[2-(2,5-dioxopyrrol-1-yl)ethyl]benzenediazonium |
InChI |
InChI=1S/C12H10N3O2/c13-14-10-3-1-9(2-4-10)7-8-15-11(16)5-6-12(15)17/h1-6H,7-8H2/q+1 |
InChIキー |
ULQVAUFDNBNSBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+]#N |
正規SMILES |
C1C=C(C=CC1=[N+]=[N-])CCN2C(=O)C=CC2=O |
同義語 |
DPEM N-(beta-(4-diazophenyl)ethyl)maleimide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



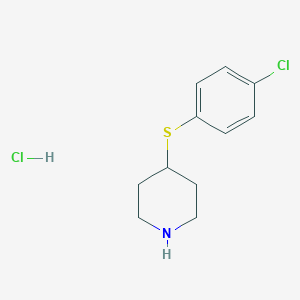
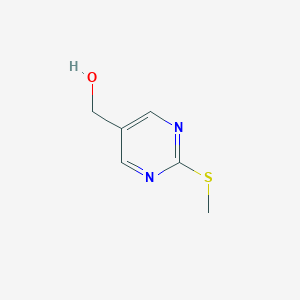
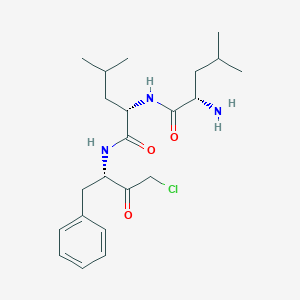

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
